苯甲酰乙酸乙酯

概述

描述

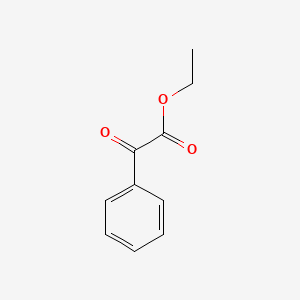

苯甲酰甲酸乙酯,也称为苯基乙醛酸乙酯,是一种有机化合物,分子式为 C10H10O3。它是苯基乙醛酸的乙酯,常用作有机合成中的试剂。 该化合物以其芳环和酯官能团为特征,使其成为各种化学反应中的通用中间体 .

科学研究应用

Asymmetric Synthesis

Biotransformation Processes

One of the notable applications of ethyl benzoylformate is in the asymmetric synthesis of (R)-(-)-mandelic acid ethyl ester. This process utilizes yeast cells, specifically Saccharomyces cerevisiae, which are effective biocatalysts for this transformation. Under optimized conditions (substrate concentration of 20 g/L, cell concentration of 140 g/L, and a reaction time of 36 hours at 30 °C), the conversion rate reached 99.8% with an enantiomeric excess of 100% . This high efficiency highlights the potential of EBF in producing chiral compounds essential for pharmaceuticals.

Enantioselective Hydrogenation

Catalytic Reactions

The enantioselective hydrogenation of ethyl benzoylformate has been extensively studied using modified platinum catalysts. For instance, research demonstrated that using a (−)-cinchonidine-modified Pt/Al₂O₃ catalyst in toluene led to significant enantioselectivity. The maximum enantiomeric excess achieved was 85%, with an initial hydrogenation rate of 109 h⁻¹ under optimized conditions . This reaction is crucial for synthesizing optically active compounds, which are vital in drug development.

Kinetic Modeling

Kinetic models have been developed to better understand the reaction mechanisms involved in the enantioselective hydrogenation of ethyl benzoylformate. These models help optimize conditions to improve reaction performance and mitigate catalyst deactivation caused by impurities .

Precursor in Pharmaceutical Synthesis

Synthesis of Mandelic Acid Derivatives

Ethyl benzoylformate serves as a key intermediate in synthesizing mandelic acid derivatives, which are important in pharmaceuticals. For example, it can be converted into mandelic acid through various chemical transformations, making it valuable for producing drugs that require specific stereochemistry .

作用机制

苯甲酰甲酸乙酯的作用机制涉及它作为酯的反应性。在生物系统中,它可以水解为苯基乙醛酸,然后参与各种代谢途径。 酯基也可以发生亲核攻击,导致根据反应条件的不同形成不同的产物 .

类似化合物:

苯甲酰甲酸甲酯: 结构类似,但具有甲酯基而不是乙酯基。

苯基乙醛酸: 苯甲酰甲酸乙酯的母酸。

扁桃酸乙酯: 苯甲酰甲酸乙酯的还原产物 .

独特性: 苯甲酰甲酸乙酯因其作为酯的特定反应性和作为合成各种有机化合物的中间体的作用而独一无二。 它能够发生多种类型的化学反应,使其成为研究和工业应用中宝贵的试剂 .

生化分析

Biochemical Properties

Ethyl benzoylformate participates in biochemical reactions involving enzymes such as short-chain dehydrogenase/reductase (SDR) and glucose dehydrogenase (GDH) . The SDR enzyme, which requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H), can potentially be applied to the synthesis of ethyl benzoylformate .

Cellular Effects

The cellular effects of ethyl benzoylformate are primarily observed in its role in the enantioselective hydrogenation process . This process involves the conversion of ethyl benzoylformate to optically active ethyl mandelate , influencing cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of ethyl benzoylformate involves its conversion to ethyl mandelate through the action of enzymes like SDR and GDH . This process is facilitated by the reduced form of NAD(P)H, a crucial cofactor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl benzoylformate can change over time. For instance, the enantioselective hydrogenation of ethyl benzoylformate on Pt/Al2O3 modified with dihydrocinchonidine has been studied

Metabolic Pathways

Ethyl benzoylformate is involved in the metabolic pathway of mandelic acid degradation . This pathway includes enzymes like mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase .

准备方法

合成路线和反应条件: 苯甲酰甲酸乙酯可以通过多种方法合成。一种常见的方法是使用高锰酸钾在碱性介质中氧化扁桃酸,然后用乙醇酯化。 该反应通常在受控温度环境中进行,以确保获得所需的产物 .

工业生产方法: 在工业生产中,苯甲酰甲酸乙酯是在强酸催化剂(如硫酸)的存在下,通过苯基乙醛酸与乙醇的酯化反应制备的。 然后通过蒸馏纯化反应混合物,以获得最终产物 .

化学反应分析

反应类型: 苯甲酰甲酸乙酯会发生多种化学反应,包括:

氧化: 它可以氧化形成苯甲酰甲酸。

还原: 它可以还原形成扁桃酸乙酯。

常见试剂和条件:

氧化: 碱性介质中的高锰酸钾。

还原: 使用铂或钯催化剂的氢化。

取代: 在酸性或碱性条件下,如胺或醇类的亲核试剂.

主要产品:

氧化: 苯甲酰甲酸。

还原: 扁桃酸乙酯。

相似化合物的比较

Methyl benzoylformate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Phenylglyoxylic acid: The parent acid of ethyl benzoylformate.

Ethyl mandelate: A reduction product of ethyl benzoylformate .

Uniqueness: Ethyl benzoylformate is unique due to its specific reactivity as an ester and its role as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable reagent in both research and industrial applications .

生物活性

Ethyl benzoylformate (EBF) is a compound of significant interest in the field of medicinal chemistry and biotransformation due to its diverse biological activities. This article reviews the biological activity of EBF, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its metabolic pathways and synthetic applications.

Ethyl benzoylformate is an ester derived from benzoylformic acid. Its chemical structure can be represented as follows:

This compound features a benzoyl group attached to an ethyl ester, which contributes to its reactivity and potential biological interactions.

1. Antimicrobial Activity

EBF has demonstrated notable antimicrobial properties against various pathogens. A study evaluating the antimicrobial activity of propenylbenzene derivatives, including EBF, reported a minimum inhibitory concentration (MIC) against Candida albicans ranging from 37 to 124 μg/mL . This suggests that EBF can be effective in inhibiting fungal growth.

2. Antioxidant Activity

The antioxidant capacity of EBF has been evaluated using various assays. In particular, compounds similar to EBF showed effective radical scavenging activity with EC50 values between 19 to 31 μg/mL . This indicates that EBF can potentially protect cells from oxidative stress by neutralizing free radicals.

3. Anticancer Activity

Research has indicated that EBF exhibits antiproliferative effects on cancer cell lines such as HepG2 (liver), Caco-2 (colon), and MG63 (bone). The compound's ability to inhibit cell proliferation was linked to its capacity to affect membrane fluidity and induce cytotoxicity without significant harm to normal cells .

Metabolic Pathways

EBF undergoes biotransformation primarily through reductive pathways. Studies have shown that yeast crude extracts preferentially reduce EBF, yielding various products with stereoselectivity favoring specific enantiomers . The reduction rates varied significantly, highlighting the compound's potential for metabolic engineering applications.

Study on Yeast Biotransformation

A notable case study involved the use of Saccharomyces cerevisiae for the reductive biotransformation of EBF. The process was monitored over time, revealing rapid conversion rates and the formation of stereospecific products. This study underscores the utility of EBF in biocatalytic processes .

Kinetic Modeling

Another investigation focused on the enantioselective hydrogenation of EBF using modified catalysts. The kinetic model developed provided insights into optimizing reaction conditions for enhanced selectivity and yield, further emphasizing the compound's relevance in synthetic organic chemistry .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Candida albicans | MIC: 37 - 124 μg/mL |

| Antioxidant | Various radical assays | EC50: 19 - 31 μg/mL |

| Anticancer | HepG2, Caco-2, MG63 | Significant antiproliferative effects observed |

属性

IUPAC Name |

ethyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061815 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl phenylglyoxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1603-79-8 | |

| Record name | Ethyl benzoylformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOYLFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl phenylglyoxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMN28N4D74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl Phenylglyoxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ethyl benzoylformate and what is its significance in organic chemistry?

A1: Ethyl benzoylformate is an α-ketoester, a class of organic compounds characterized by a ketone and an ester functional group adjacent to each other. This structural motif makes ethyl benzoylformate a versatile building block in organic synthesis, particularly for the construction of chiral molecules.

Q2: What is the molecular formula and molecular weight of ethyl benzoylformate?

A2: The molecular formula of ethyl benzoylformate is C10H10O3. Its molecular weight is 178.18 g/mol.

Q3: Why is ethyl benzoylformate often used as a model substrate in asymmetric reduction studies?

A3: Ethyl benzoylformate is a prochiral molecule, meaning it lacks inherent chirality but can be converted into a chiral molecule (ethyl mandelate) upon reduction of the ketone group. The resulting enantiomers of ethyl mandelate are easily distinguishable, making ethyl benzoylformate a convenient substrate for evaluating the stereoselectivity of chiral catalysts and biocatalysts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are some common chemical methods for the asymmetric reduction of ethyl benzoylformate?

A4: Several approaches have been explored for the asymmetric reduction of ethyl benzoylformate, including:

- Chiral 5-deazaflavin derivatives: These compounds, inspired by the naturally occurring cofactor flavin adenine dinucleotide (FAD), have been shown to catalyze the reduction of ethyl benzoylformate with moderate enantiomeric excess (ee). The presence of metal ions, such as magnesium perchlorate, can significantly influence both the yield and enantioselectivity of the reaction. [, ]

- Chiral NADH model compounds: Researchers have synthesized various NADH model compounds with chiral auxiliaries attached to the dihydropyridine ring. These models have shown promising results in achieving high enantioselectivities in the reduction of ethyl benzoylformate. The design of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the reaction. [, , , , , ]

- Cinchona alkaloid-modified platinum catalysts: Heterogeneous catalysts, such as platinum supported on alumina, modified with cinchona alkaloids like cinchonidine, have demonstrated remarkable efficiency in the enantioselective hydrogenation of ethyl benzoylformate to ethyl mandelate. The choice of solvent and reaction conditions can significantly impact the enantioselectivity and activity of these catalysts. [, , , ]

Q5: What types of biocatalysts have been investigated for the asymmetric reduction of ethyl benzoylformate?

A5: Baker's yeast (Saccharomyces cerevisiae) is a readily available and versatile biocatalyst that has been widely employed for the reduction of various carbonyl compounds, including ethyl benzoylformate. Studies have shown that baker's yeast preferentially produces the (R)-enantiomer of ethyl mandelate with high enantioselectivity. Optimization of reaction parameters, such as substrate concentration, yeast cell concentration, temperature, and reaction time, can significantly impact the yield and enantiomeric purity of the desired product. [, , ]

Q6: How does the structure of the NADH model compound influence its ability to reduce ethyl benzoylformate asymmetrically?

A6: Studies have revealed a strong correlation between the structure of NADH model compounds and their stereoselectivity in reducing ethyl benzoylformate. Factors influencing the asymmetric induction include:

- Position of the chiral center: Introduction of chirality at the 3-position of the dihydropyridine ring has generally been found to be more effective in achieving high enantioselectivities compared to the N1-position. [, ]

- Type of chiral auxiliary: The nature of the chiral auxiliary attached to the dihydropyridine ring significantly impacts the stereochemical outcome of the reduction. For instance, l-prolinamide as a substituent at the N1-position has resulted in an impressive optical yield of 90%. []

- Presence of chelating groups: Incorporating functional groups capable of chelating with metal ions, such as magnesium, can enhance the stereoselectivity of the reaction by influencing the conformation of the NADH model compound and its interaction with the substrate. [, ]

Q7: What role do metal ions play in the asymmetric reduction of ethyl benzoylformate by NADH model compounds?

A7: Metal ions, such as magnesium, often act as Lewis acid catalysts in these reactions. They can activate the carbonyl group of ethyl benzoylformate, making it more susceptible to nucleophilic attack by the hydride from the NADH model compound. Furthermore, metal ions can coordinate with both the substrate and the reducing agent, promoting the formation of a well-defined transition state that favors the formation of one enantiomer over the other. [, , ]

Q8: What are some potential applications of the enantioselective reduction of ethyl benzoylformate?

A8: The enantioselective reduction of ethyl benzoylformate provides access to enantiomerically enriched ethyl mandelate, a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, (R)-(-)-mandelic acid, obtained by hydrolysis of (R)-(-)-ethyl mandelate, is a key intermediate in the production of several pharmaceuticals, including semi-synthetic penicillins and anticholinergic agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。